2-(3-Hydroxypropylcarbamoyl)benzoic acid
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Overview
Description
2-(3-Hydroxypropylcarbamoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with a carboxyl group and a hydroxyl group. The specific structure of this compound includes a hydroxypropylcarbamoyl group attached to the benzene ring, making it a unique derivative of benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropylcarbamoyl)benzoic acid can be achieved through various organic reactions. One common method involves the reaction of 3-hydroxypropylamine with phthalic anhydride, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(3-Oxopropylcarbamoyl)benzoic acid.
Reduction: Formation of 2-(3-Hydroxypropylcarbamoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Hydroxypropylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic acid: A para-substituted hydroxybenzoic acid.
Protocatechuic acid: A dihydroxybenzoic acid with hydroxyl groups at the 3 and 4 positions.
Uniqueness
2-(3-Hydroxypropylcarbamoyl)benzoic acid is unique due to the presence of the hydroxypropylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
2-(3-hydroxypropylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNDGNXZVXTOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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